molecular formula C7H3BrF3N3 B2363216 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1397287-45-4

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B2363216
CAS RN: 1397287-45-4
M. Wt: 266.021
InChI Key: QMLLEKBZHYXAMD-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a heterocyclic aromatic compound that contains a triazole ring and a pyridine ring. In

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine in lab experiments include its high yield and purity, its potential as a scaffold for the design and synthesis of new compounds, and its potential as a drug candidate for the treatment of various diseases. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine. These include the design and synthesis of new compounds based on this scaffold with improved pharmacological properties, the investigation of the mechanism of action of this compound, and the evaluation of its potential as a drug candidate for the treatment of various diseases. In addition, further studies are needed to determine the toxicity and safety profile of this compound.

Synthesis Methods

The synthesis of 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of 2-aminopyridine, sodium azide, and 2-bromo-2,2,2-trifluoroacetophenone in the presence of a copper catalyst. This reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the Huisgen reaction. The reaction yields 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine with high yield and purity.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-12-5-3-1-2-4(7(9,10)11)14(5)13-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLLEKBZHYXAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

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